molecular formula C9H6ClNS2 B11811144 4-(3-Chlorophenyl)thiazole-2-thiol

4-(3-Chlorophenyl)thiazole-2-thiol

Cat. No.: B11811144
M. Wt: 227.7 g/mol
InChI Key: VOOAOVXXJZDAQZ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)thiazole-2-thiol is a heterocyclic compound that contains a thiazole ring substituted with a 3-chlorophenyl group at the 4-position and a thiol group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorophenyl)thiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)thiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)thiazole-2-thiol
  • 4-(2-Chlorophenyl)thiazole-2-thiol
  • 4-(3-Bromophenyl)thiazole-2-thiol

Uniqueness

4-(3-Chlorophenyl)thiazole-2-thiol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its biological activity and reactivity. The presence of the thiol group also adds to its versatility in undergoing various chemical reactions .

Properties

Molecular Formula

C9H6ClNS2

Molecular Weight

227.7 g/mol

IUPAC Name

4-(3-chlorophenyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C9H6ClNS2/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)

InChI Key

VOOAOVXXJZDAQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=S)N2

Origin of Product

United States

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